molecular formula C15H16ClNO2 B4958204 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine

4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine

Cat. No. B4958204
M. Wt: 277.74 g/mol
InChI Key: YECGYGDPKZBCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine, also known as CMF, is a synthetic compound that has been extensively studied for its potential use as an antitumor agent. The compound was first synthesized in the 1970s and has since been the subject of numerous scientific studies.

Scientific Research Applications

4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has been extensively studied for its potential use as an antitumor agent. It has been shown to inhibit the growth of a variety of tumor cell lines, including breast, lung, and colon cancer cells. 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has also been shown to induce apoptosis, or programmed cell death, in tumor cells.

Mechanism of Action

The exact mechanism of action of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine is not fully understood. However, it is believed that 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine works by inhibiting the activity of certain enzymes that are involved in DNA synthesis and cell division. This leads to the inhibition of tumor cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and cell division, as mentioned earlier. 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has also been shown to inhibit the activity of certain proteins involved in angiogenesis, or the formation of new blood vessels. This is important because tumors require a blood supply in order to grow and spread.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in lab experiments is that it has been extensively studied and its synthesis method has been optimized. This allows for the reproducible production of high-quality 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine. However, one limitation of using 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine. One area of research could be to further investigate its mechanism of action. This could lead to the development of more effective antitumor agents. Another area of research could be to investigate the use of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in combination with other drugs to enhance its antitumor effects. Additionally, research could be done to investigate the potential use of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in other diseases, such as Alzheimer's disease.

Synthesis Methods

The synthesis of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine involves the reaction of 2-chlorobenzaldehyde with furfural in the presence of sodium methoxide. The resulting product is then reacted with morpholine in the presence of hydrochloric acid to yield 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine. The synthesis method has been optimized over the years to improve the yield and purity of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine.

properties

IUPAC Name

4-[[5-(2-chlorophenyl)furan-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c16-14-4-2-1-3-13(14)15-6-5-12(19-15)11-17-7-9-18-10-8-17/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECGYGDPKZBCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[5-(2-Chlorophenyl)furan-2-yl]methyl]morpholine

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